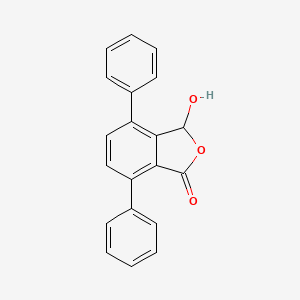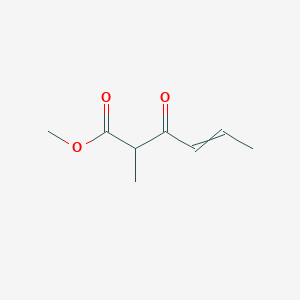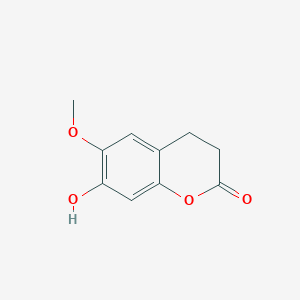![molecular formula C6H14Br2O2Si B14349081 Dibromobis[(propan-2-yl)oxy]silane CAS No. 92713-64-9](/img/structure/B14349081.png)
Dibromobis[(propan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromobis[(propan-2-yl)oxy]silane: is a chemical compound with the molecular formula C6H14Br2O2Si It is a silane derivative where two bromine atoms are bonded to a silicon atom, which is also bonded to two isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibromobis[(propan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with isopropanol in the presence of a base, followed by bromination. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Dibromobis[(propan-2-yl)oxy]silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrogen bromide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or aqueous solutions: For hydrolysis reactions.
Oxidizing or reducing agents: Depending on the desired transformation.
Major Products:
Substitution Products: Depending on the nucleophile used.
Silanols: From hydrolysis reactions.
Various oxidized or reduced forms: Depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Dibromobis[(propan-2-yl)oxy]silane is used as a precursor in the synthesis of other organosilicon compounds. It is also utilized in the development of new materials with unique properties.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism by which Dibromobis[(propan-2-yl)oxy]silane exerts its effects is primarily through its reactivity with nucleophiles and its ability to form stable bonds with other molecules. The silicon atom in the compound acts as a central point for various chemical transformations, facilitating the formation of new compounds with desired properties.
Comparación Con Compuestos Similares
Propargyloxytrimethylsilane: Another organosilicon compound with different substituents on the silicon atom.
Trimethylsilyl Chloride: A simpler silane derivative with different reactivity.
Tetramethyldisiloxane: A disiloxane compound with unique properties.
Uniqueness: Dibromobis[(propan-2-yl)oxy]silane is unique due to its specific combination of bromine and isopropoxy groups bonded to silicon. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in synthesis and material science.
Propiedades
Número CAS |
92713-64-9 |
|---|---|
Fórmula molecular |
C6H14Br2O2Si |
Peso molecular |
306.07 g/mol |
Nombre IUPAC |
dibromo-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C6H14Br2O2Si/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 |
Clave InChI |
GRSZJDAXSVBXLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](OC(C)C)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


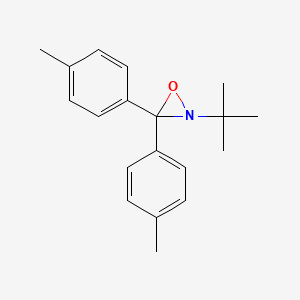
![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
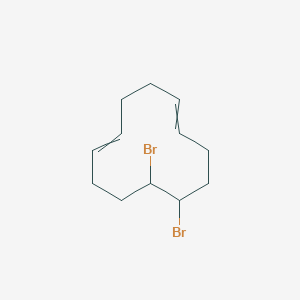
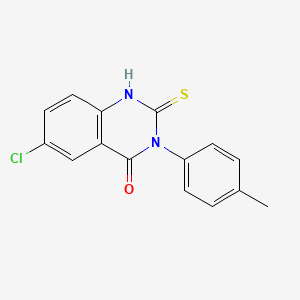
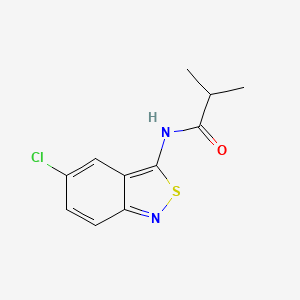
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
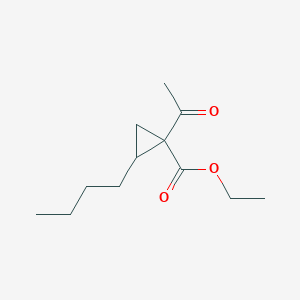
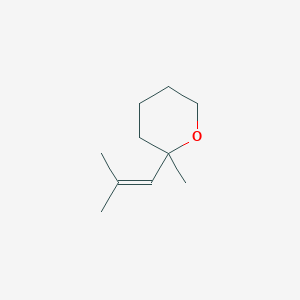
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
